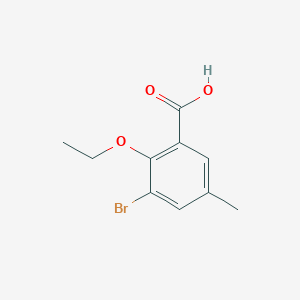

3-Bromo-2-ethoxy-5-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-ethoxy-5-methylbenzoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is used in the preparation of various biologically active compounds .

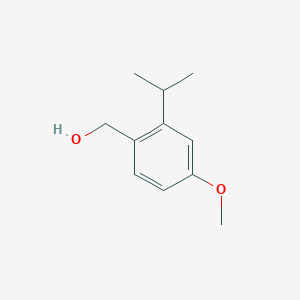

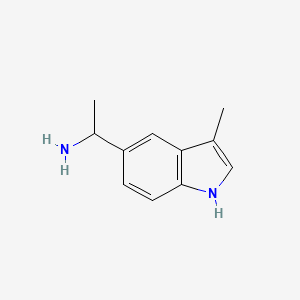

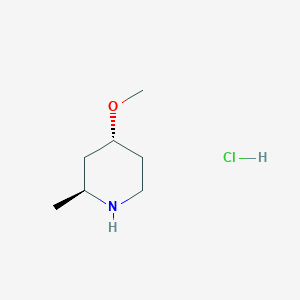

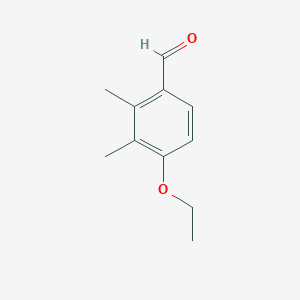

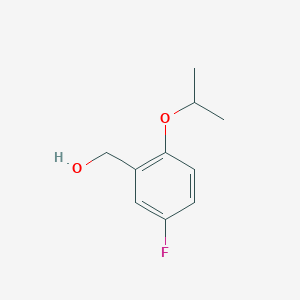

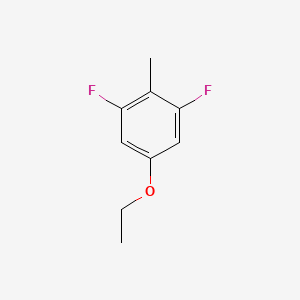

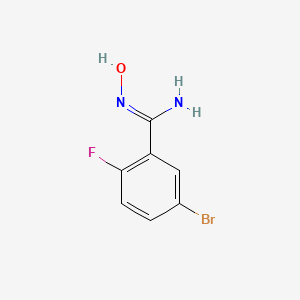

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethoxy-5-methylbenzoic acid consists of a benzene ring substituted with a bromo group, an ethoxy group, a methyl group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis

3-Bromo-2-ethoxy-5-methylbenzoic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .Applications De Recherche Scientifique

Manufacturing of Therapeutic SGLT2 Inhibitors

3-Bromo-2-ethoxy-5-methylbenzoic acid could potentially be used as a key intermediate in the manufacturing of therapeutic Sodium-Glucose Transport Proteins 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of drugs that are used in diabetes therapy. They work by preventing the kidneys from reabsorbing glucose back into the blood, thereby allowing more glucose to be excreted in the urine and reducing blood glucose levels .

Synthesis of Biologically Active Compounds

This compound could be used in the preparation of various biologically active compounds . These include α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors . These compounds have significant therapeutic potential in treating a variety of conditions.

Synthesis of 4-(bromoacetyl)isoindolin-1-one and Isocoumarins

3-Bromo-2-ethoxy-5-methylbenzoic acid may be used to synthesize 4-(bromoacetyl)isoindolin-1-one and isocoumarins . These compounds have potential applications in medicinal chemistry due to their biological activities.

Reactions at the Benzylic Position

The benzylic position of 3-Bromo-2-ethoxy-5-methylbenzoic acid could be a site for various chemical reactions . These include free radical bromination, nucleophilic substitution, and oxidation . The products of these reactions could have various applications in organic synthesis.

Synthesis of Benzoic Acid Molecule

In the presence of sodium dichromate and a source of protons like sulfuric acid, the alkyl side chain of 3-Bromo-2-ethoxy-5-methylbenzoic acid can be oxidized to a carboxylic acid functional group . This would result in the formation of the benzoic acid molecule .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-2-ethoxy-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGFSEDJHRVYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-ethoxy-5-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)

![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)

![Ethyl 9-hydroxy-5-oxatricyclo[4.4.0.0(2,4)]deca-1(6),7,9-triene-3-carboxylate](/img/structure/B6358017.png)